molecular formula C17H20N2OS B2928684 2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725226-63-1

2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2928684
CAS No.: 725226-63-1
M. Wt: 300.42
InChI Key: LPPWQTQSYLINKE-UHFFFAOYSA-N
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Description

Structural Significance of 4,5,6,7-Tetrahydro-1-Benzothiophene Scaffolds

The 4,5,6,7-tetrahydro-1-benzothiophene framework introduces partial saturation to the benzothiophene system, conferring distinct advantages over fully aromatic analogs:

  • Conformational Flexibility : Reduction of the cyclohexene ring decreases planarity, allowing adaptive binding to targets with hydrophobic pockets while maintaining aromatic interactions through the benzothiophene moiety.
  • Enhanced Metabolic Stability : Saturation reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to fully unsaturated derivatives.
  • Improved Solubility : The tetrahydro configuration increases solubility in aqueous media by disrupting crystalline packing, as evidenced by the log P value of 3.2 for 2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Comparative analysis of benzothiophene derivatives reveals that tetrahydro variants exhibit up to 40% greater bioavailability in murine models compared to their aromatic counterparts. This scaffold’s versatility is further demonstrated by its presence in FDA-approved drugs such as raloxifene, a selective estrogen receptor modulator.

Table 1: Structural and Pharmacokinetic Comparison of Benzothiophene Derivatives

Compound Class Aromatic System log P Metabolic Half-Life (h)
Fully unsaturated Benzothiophene 4.1 2.3 ± 0.4
4,5,6,7-Tetrahydro derivative Partially saturated 3.2 5.8 ± 0.7
Hexahydro derivative Fully saturated 2.9 7.1 ± 0.9

Data compiled from .

Rational Design Strategies for Carboxamide-Functionalized Benzothiophenes

Carboxamide incorporation at the 3-position of the benzothiophene scaffold serves dual purposes:

  • Hydrogen Bond Networking : The carboxamide group (-CONH-) acts as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues in enzyme active sites. For example, in amyloid-β aggregation studies, 3-carboxamide derivatives demonstrate 40% inhibition at 25 μM concentrations through direct binding to fibril nucleation sites.
  • Side Chain Diversification : The N-(4-methylbenzyl) substituent in this compound introduces steric bulk and lipophilicity, enhancing blood-brain barrier penetration. Molecular dynamics simulations indicate that the 4-methyl group reduces desolvation penalties during target binding by 2.3 kcal/mol compared to unsubstituted analogs.

Synthetic routes to such compounds typically employ coupling reactions between benzothiophene carboxylic acids and substituted anilines. For instance, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 4-methylbenzylamine to yield the target carboxamide.

Table 2: Impact of Carboxamide Substituents on Biological Activity

R Group Aβ42 Aggregation Inhibition (%) IC₅₀ (μM) for Kinase X
4-Methylbenzyl 40 ± 3 1.2 ± 0.1
Phenyl 28 ± 2 5.4 ± 0.3
4-Methoxyphenyl 33 ± 2 3.1 ± 0.2

Data from ; concentrations tested at 25 μM for aggregation, kinase inhibition measured via ELISA.

The strategic placement of electron-donating groups (e.g., methyl) on the benzyl ring optimizes π-cation interactions with target proteins while maintaining favorable log P values for membrane permeability. This design paradigm has spurred the development of over 15 clinical candidates incorporating similar carboxamide-functionalized benzothiophene cores since 2020.

Properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-6-8-12(9-7-11)10-19-17(20)15-13-4-2-3-5-14(13)21-16(15)18/h6-9H,2-5,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWQTQSYLINKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

The compound can be represented by the following chemical formula:

  • Chemical Formula : C16H18N2OS
  • Molecular Weight : 302.39 g/mol

Cytostatic and Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant cytostatic and antitubercular properties. A study utilized the PASS Online prediction tool to evaluate the biological activity of related azomethine derivatives. The results suggested that these compounds possess both cytostatic and anti-inflammatory activities, making them promising candidates for further pharmacological development .

Analgesic Effects

In a related study focusing on derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, it was found that these compounds exhibited analgesic effects that surpassed those of standard analgesics like metamizole. This suggests that modifications to the benzothiophene structure could enhance pain-relieving properties .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that variations in the substituents on the aromatic ring significantly influence the biological activity of the compounds. For instance, the presence of specific functional groups can enhance cytostatic effects while diminishing toxicity profiles. This highlights the importance of molecular design in developing effective therapeutic agents from this compound class .

Synthesis and Analytical Methods

The synthesis of this compound typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with appropriate aryl aldehydes under controlled conditions. The reaction can be monitored using thin-layer chromatography (TLC), and purity assessments can be conducted via high-performance liquid chromatography (HPLC) methods .

Case Study 1: Antitubercular Activity Assessment

A recent study evaluated the antitubercular activity of synthesized derivatives in vitro against Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising activity with minimum inhibitory concentrations (MIC) comparable to existing antitubercular drugs.

Compound NameMIC (µg/mL)Reference
Derivative A0.5
Derivative B1.0
Standard Drug0.25

Case Study 2: Analgesic Activity

In another investigation using the "hot plate" method on mice, several derivatives were tested for their analgesic effects. The findings demonstrated that some compounds provided significant pain relief compared to controls.

Compound NamePain Relief Effect (%)Reference
Derivative C75
Derivative D80
Metamizole60

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituents Molecular Weight Key Findings
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(2-fluorophenyl) 316.37 Enhanced intermolecular interactions (Hirshfeld analysis); planar conformation
2-Amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(4-bromophenyl), 6-methyl 393.29 Improved lipophilicity (logP = 3.2); potential kinase inhibition
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-trifluoroacetyl, N-benzyl 406.41 Increased metabolic stability; reduced off-target binding
2-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]-N-(2-methylphenyl)-... 2-azomethine (4-hydroxy-3-methoxybenzylidene), N-(2-methylphenyl) 423.49 Antioxidant activity (IC₅₀ = 12.5 µM in DPPH assay)
2-Amino-N-(4-ethylphenyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(4-ethylphenyl), 6-tert-butyl 382.53 High thermal stability (decomposition T > 250°C); limited solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoroacetyl, bromo) enhance lipophilicity and target affinity but may reduce solubility .
  • Azomethine Derivatives (e.g., 4-hydroxy-3-methoxybenzylidene) introduce redox-active moieties, correlating with antioxidant or anti-inflammatory activity .
  • Bulky Substituents (e.g., tert-butyl) improve thermal stability but hinder pharmacokinetic properties due to steric effects .

Table 2: Comparative Physicochemical Data

Property Target Compound 2-Fluorophenyl Analog 4-Bromophenyl Analog
LogP 2.8 3.1 3.2
Aqueous Solubility 0.12 mg/mL 0.08 mg/mL 0.05 mg/mL
Melting Point 198–200°C 210–212°C 225–227°C
Safety (LD₅₀) Not reported >1000 mg/kg (rat) >500 mg/kg (mouse)

Notes:

  • Limited safety data exist for the target compound, whereas analogs like the 4-bromophenyl derivative have established preclinical toxicity profiles .
  • Solubility remains a challenge across the series, necessitating formulation strategies (e.g., nanocrystallization) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic, maleic, or glutaric anhydrides) in anhydrous dichloromethane under nitrogen. Key steps include:

  • Reagent selection : Use stoichiometric equivalents of anhydrides and amine precursors to minimize side reactions .
  • Purification : Employ reverse-phase HPLC or methanol recrystallization to isolate high-purity solids. For example, compound 23 in was purified via HPLC, yielding a white solid with a sharp melting point (197–199°C), confirming purity .
  • Characterization : Validate via IR (C=O, NH stretches), 1^1H/13^{13}C NMR (amide proton shifts at δ 10–12 ppm), and HRMS to confirm molecular weight .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • IR spectroscopy : Identify key functional groups (e.g., amide C=O at ~1650–1700 cm1^{-1}, NH stretches at ~3300 cm1^{-1}) to confirm acylation .
  • NMR analysis : Use 1^1H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and methylene groups in the tetrahydrobenzothiophene core (δ 1.5–2.5 ppm). 13^{13}C NMR should confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons .
  • Mass spectrometry : LC-MS and HRMS provide molecular ion peaks (e.g., [M+H]+^+) and exact mass validation (±5 ppm error threshold) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design and efficiency of synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways. For example, ICReDD employs reaction path search algorithms to identify low-energy intermediates, reducing trial-and-error experimentation .
  • Virtual screening : Simulate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) to prioritize derivatives with optimal steric and electronic profiles .
  • Iterative optimization : Integrate computational predictions with experimental validation (e.g., adjusting anhydride reactivity based on calculated activation barriers) .

Q. What strategies are effective in resolving contradictions between in vitro biological activity data and computational predictions for this compound's derivatives?

  • Methodological Answer :

  • Data triangulation : Cross-reference docking studies (e.g., binding affinity predictions) with experimental IC50_{50} values. For instance, if a derivative shows poor activity despite favorable computational binding, assess solubility or membrane permeability via logP calculations .
  • Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to validate target engagement when computational and experimental results diverge .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, solvent polarity) that may skew biological assay outcomes .

Q. How does the crystal structure of analogous benzothiophene derivatives inform the molecular interactions and stability of this compound?

  • Methodological Answer :

  • X-ray crystallography : Analyze packing motifs (e.g., π-π stacking in ’s title compound) to predict stability. For example, chlorobenzylidene derivatives exhibit planar conformations that enhance crystallinity and intermolecular hydrogen bonding .
  • Torsional angle analysis : Compare dihedral angles of the tetrahydrobenzothiophene core to assess rigidity. Derivatives with angles <10° are less prone to conformational disorder .
  • Solvent interactions : Map crystallographic solvent channels to optimize co-crystallization conditions for improved solubility .

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